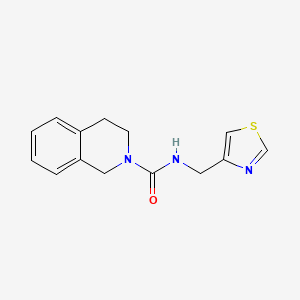
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as TZMC, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have promising biological activity, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide inhibited the activity of a protein kinase that is involved in cancer cell proliferation, suggesting that this may be one mechanism by which N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide exerts its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activity. Additionally, N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is that it is a small molecule, making it relatively easy to synthesize and modify. Additionally, N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have potent biological activity, making it a promising candidate for drug development. However, one limitation of using N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide-based therapies for cancer and other diseases. Additionally, researchers may investigate the mechanisms by which N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide exerts its biological effects, in order to optimize its therapeutic potential. Finally, researchers may explore the use of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in combination with other drugs, in order to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-1,2-dihydroisoquinoline with thioamide, followed by the reaction with 2-aminomethylthiazole. The resulting product is then subjected to further chemical modifications to yield N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study found that N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide exhibited potent anti-cancer activity in vitro, making it a potential candidate for the development of new cancer therapies. Another study found that N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide had anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(15-7-13-9-19-10-16-13)17-6-5-11-3-1-2-4-12(11)8-17/h1-4,9-10H,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDINUMNOSOVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

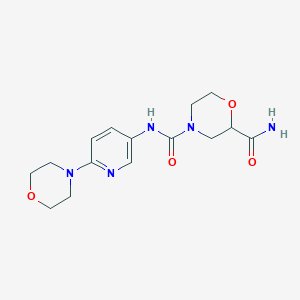
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
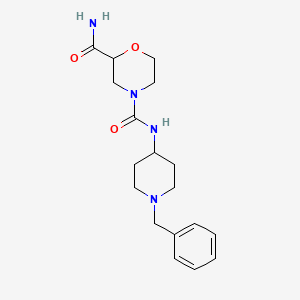
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
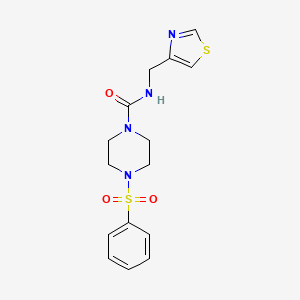
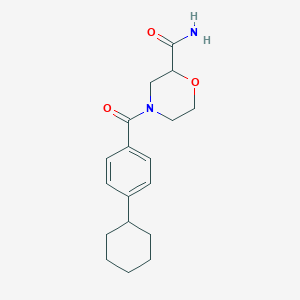
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)